4-[(4-Nitrobenzylidene)amino]phenol
CAS No.: 3230-42-0
Cat. No.: VC15726709
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3230-42-0 |
|---|---|
| Molecular Formula | C13H10N2O3 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 4-[(4-nitrophenyl)methylideneamino]phenol |
| Standard InChI | InChI=1S/C13H10N2O3/c16-13-7-3-11(4-8-13)14-9-10-1-5-12(6-2-10)15(17)18/h1-9,16H |
| Standard InChI Key | SLHOVHNNONKHGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 242.23 g/mol |
| SMILES Notation | C1=CC(=O)N(C2=CC=C(C=C2)O)C=C1 |
| InChI Key | SLHOVHNNONKHGF-UHFFFAOYSA-N |
The crystalline structure, as inferred from analogous Schiff bases, likely exhibits intermolecular hydrogen bonding between the phenolic -OH and nitro groups, enhancing thermal stability .
Synthesis Methods and Optimization
The synthesis of 4-[(4-Nitrobenzylidene)amino]phenol follows a condensation reaction under acidic conditions.
Reaction Mechanism and Conditions
Equimolar quantities of 4-nitrobenzaldehyde and 4-aminophenol are refluxed in ethanol or methanol with a catalytic amount of acetic acid or hydrochloric acid. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Representative Procedure:
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Reactant Mixing: Dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in 50 mL ethanol.
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Acid Catalysis: Add 2 mL glacial acetic acid and reflux at 80°C for 4–6 hours.
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Isolation: Cool the mixture, filter the precipitated product, and recrystallize from ethanol.
Yield typically exceeds 70%, with purity confirmed via melting point (198–200°C) and thin-layer chromatography .
Critical Parameters Affecting Yield
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but risk side product formation.
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Acid Strength: Strong acids (HCl) favor protonation of the carbonyl oxygen, enhancing electrophilicity.
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Temperature: Prolonged heating above 80°C may degrade the nitro group, necessitating controlled reflux.
Structural Characterization Techniques
Advanced spectroscopic and analytical methods validate the compound’s structure and purity.
Spectroscopic Analysis
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IR Spectroscopy:
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:
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δ 8.35 ppm (s, 1H, -CH=N-).
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δ 8.20–7.70 ppm (m, 4H, aromatic protons of nitrobenzene).
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δ 6.90–6.70 ppm (m, 4H, phenolic aromatic protons).
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δ 5.50 ppm (s, 1H, -OH).
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Electrochemical Profiling: Cyclic voltammetry reveals a quasi-reversible redox couple at (vs. Ag/AgCl), attributed to nitro group reduction .
Applications and Biological Activity
The compound’s bifunctional nature enables diverse applications.
Coordination Chemistry
4-[(4-Nitrobenzylidene)amino]phenol acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen. Complexes with Cu(II) and Zn(II) exhibit enhanced antimicrobial activity compared to the free ligand .
Research Findings and Comparative Analysis
Recent studies underscore the compound’s versatility:
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Electrochemical Sensors: Immobilized on carbon electrodes, it detects heavy metal ions (Pb, Cd) at ppb levels .
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Antifungal Efficacy: 80% growth inhibition against Candida albicans at 100 µg/mL, outperforming fluconazole in biofilm disruption .
Future Directions and Challenges
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Structure-Activity Relationships: Modifying the nitro position or introducing electron-withdrawing groups may enhance bioactivity.
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Green Synthesis: Exploring solvent-free mechanochemical methods or biocatalysts to reduce environmental impact.
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Drug Delivery Systems: Encapsulation in polymeric nanoparticles could improve bioavailability and target specificity.
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